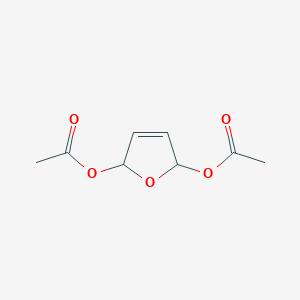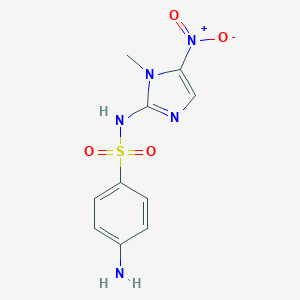
Alloxantin
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alloxantin can be synthesized through several methods, including:
Oxidation of Uric Acid: One common method involves the oxidation of uric acid with nitric acid, followed by reduction with hydrogen sulfide.
Oxidation of Alloxan: Another method includes the oxidation of alloxan with potassium chlorate, followed by reduction with stannous chloride.
Condensation of Alloxan with Dialuric Acid: this compound can also be prepared by condensing alloxan with dialuric acid in an aqueous solution.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of uric acid or alloxan, followed by appropriate reduction steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Alloxantin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alloxan and dialuric acid.
Reduction: Reduction of this compound can yield dialuric acid, which is a key intermediate in many biochemical pathways.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium chlorate.
Reducing Agents: Hydrogen sulfide, stannous chloride.
Reaction Conditions: Typically, these reactions are carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products:
Alloxan: Formed through oxidation.
Dialuric Acid: Formed through reduction.
Aplicaciones Científicas De Investigación
Alloxantin has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Studied for its role in oxidative stress and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the production of dyes and other chemical products.
Mecanismo De Acción
Alloxantin exerts its effects through several mechanisms:
Oxidative Stress: this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
Cellular Signaling: this compound can modulate cellular signaling pathways, influencing cell growth and differentiation.
Comparación Con Compuestos Similares
Alloxantin is similar to several other compounds, including:
Alloxan: Both compounds are derivatives of pyrimidine and share similar chemical properties.
Dialuric Acid: Formed through the reduction of this compound, dialuric acid is an important intermediate in many biochemical reactions.
Ninhydrin: Another compound with similar oxidative properties, used in biochemical assays.
Uniqueness of this compound: this compound’s unique dimeric structure and its ability to undergo both oxidation and reduction reactions make it a valuable compound in various scientific studies. Its role in the murexide test and its potential therapeutic applications further highlight its significance.
Propiedades
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDXZKCDHOOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058795 | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER, SLIGHTLY SOL IN WATER, ALC, ETHER; SOL IN HOT WATER | |
| Record name | ALLOXANTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC PRISMS (WATER+2) | |
CAS No. |
76-24-4 | |
| Record name | Alloxantin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloxantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLOXANTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-dihydroxy-5,5'-bipyrimidinehexaone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOXANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTL3CDV62U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLOXANTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Alloxantin?
A1: this compound has the molecular formula C8H6N4O8 and a molecular weight of 266.14 g/mol. []
Q2: How does this compound exist in solution?
A2: this compound exists in equilibrium with its reduction partner, dialuric acid, and its oxidation product, alloxan. [, , , ] This equilibrium is crucial for understanding its biological activity.
Q3: What is the significance of the Alloxan-Dialuric Acid redox cycle involving this compound?
A3: this compound can dissociate into alloxan and dialuric acid in solution. [, ] Dialuric acid readily autoxidizes back to alloxan, generating reactive oxygen species like superoxide radicals in the process. [, ] This continuous cycle is believed to contribute to this compound's toxicological effects.
Q4: How does this compound interact with reducing agents?
A4: this compound can be reduced by various agents like hydrogen sulfide, yielding dialuric acid as the product. [] The specific product formed depends on factors like temperature and the concentration of the reducing agent.
Q5: Does this compound interact with metal ions?
A5: Yes, research suggests that this compound can form complexes with metal ions like chromium. [] This complex formation is suggested to contribute to its accumulation in skeletal tissue.
Q6: How does this compound induce diabetes?
A6: While this compound itself may not directly interact with glucokinase, its dissociation product, alloxan, potently inhibits this enzyme. [] Glucokinase is crucial for glucose sensing in pancreatic β-cells, and its inhibition disrupts insulin secretion, potentially leading to diabetes.
Q7: Can this compound cause hemolysis?
A7: Yes, this compound, similar to alloxan, has been shown to induce hemolysis, particularly in tocopherol-deficient rats. [] This effect is attributed to the generation of reactive intermediates during the redox cycling of alloxan and dialuric acid.
Q8: What are the applications of this compound in biological research?
A9: this compound has been used as a tool to study diabetes induction [], hemolysis mechanisms [], and calcium metabolism in tumors []. Its ability to generate reactive oxygen species makes it relevant to oxidative stress research.
Q9: How is this compound synthesized?
A9: this compound can be synthesized through various methods, including:
- Reduction of alloxan by hydrogen sulfide []
- Oxidation of dialuric acid []
- Reaction of alloxan with dialuric acid []
- Reaction of 1-benzyl-1,4-dihydronicotinamide with alloxan or this compound [, ]
- One-electron reduction of alloxan monohydrate with potassium cyanide or 1-benzyl 4-cyano-1,4-dihydronicotinamide. []
Q10: How is the structure of this compound confirmed?
A11: Techniques like X-ray crystallography have been used to elucidate the crystal structure of this compound dihydrate. [] Spectroscopic methods like UV spectroscopy are also valuable tools for its characterization. []
Q11: What is the role of computational chemistry in understanding this compound?
A12: Computational studies, particularly density functional theory calculations, have been instrumental in investigating the thermodynamics and mechanisms of the alloxan-dialuric acid redox cycle involving this compound. []
Q12: Is this compound stable in all conditions?
A13: The stability of this compound is affected by factors like pH, temperature, and the presence of reducing agents. [, , ] In a neutral solution, dialuric acid, a product of this compound dissociation, quickly autoxidizes to alloxan. []
Q13: How can the stability of this compound be enhanced?
A13: While specific formulation strategies for enhancing this compound stability are not extensively discussed in the provided research, controlling factors like pH and minimizing exposure to air (oxygen) could be beneficial.
Q14: What are the common analytical techniques used to study this compound?
A14: Researchers have employed various analytical techniques to study this compound, including:
- Spectroscopy: UV spectroscopy is used to investigate its interactions with enzymes like xanthine oxidase. []
- Electrochemistry: Electrochemical methods provide insights into the redox properties of this compound and related compounds. [, ]
- Chromatography: Coupled with mass spectrometry, this technique aids in identifying and quantifying this compound and its degradation products. []
Q15: What are the known safety concerns associated with this compound?
A16: this compound's ability to generate reactive oxygen species raises concerns about its potential toxicity. [, , ] It has been linked to hemolysis and pancreatic β-cell damage, contributing to diabetes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)



